8-Azido-ATP - 53696-59-6

8-Azido-ATP

Catalog Number: EVT-327656
CAS Number: 53696-59-6
Molecular Formula: C10H15N8O13P3
Molecular Weight: 548.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a photoreactive analogue of adenosine 5'-triphosphate (ATP). It serves as a valuable tool in scientific research, particularly in the field of biochemistry, for investigating ATP-binding proteins. The molecule's photoreactivity stems from the azido group positioned at the 8th carbon of the adenine ring, enabling it to form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a potent photoaffinity label for studying the interactions of ATP with proteins. []

Future Directions

a) Enhanced Probe Development:

  • Developing new bifunctional photoaffinity probes based on 8-Azido-ATP, capable of capturing transient protein-protein interactions and revealing the dynamics of multi-protein complexes. []

Adenosine 5'-triphosphate (ATP)

Relevance: ATP is the natural analog of 8-Azido-ATP. Many studies use ATP in competition experiments to demonstrate the specificity of 8-Azido-ATP binding to its target proteins. For example, ATP competitively inhibits the photoinsertion of 8-Azido-ATP into proteins like phosphofructokinase-1 from Saccharomyces cerevisiae , Avena phytochrome , and the recA protein from Escherichia coli , confirming that 8-Azido-ATP targets the ATP binding sites.

8-Azidoadenosine 5'-diphosphate (8-N3ADP)

Relevance: 8-N3ADP is a breakdown product generated during the synthesis of 8-Azido-ATP . While not always the primary focus, the presence of 8-N3ADP alongside 8-Azido-ATP in some preparations underscores the importance of careful characterization and purification of the desired photoaffinity probe.

8-Azidoadenosine 5'-monophosphate (8-N3AMP)

Relevance: 8-N3AMP is another byproduct formed during 8-Azido-ATP synthesis . Similar to 8-N3ADP, the presence of 8-N3AMP in some 8-Azido-ATP preparations highlights the need for rigorous purification to ensure accurate experimental results, especially when studying nucleotide-binding sites with potential affinity for various adenine nucleotides.

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)

Relevance: ATPγS, like 8-Azido-ATP, binds to recA protein and inhibits the cross-linking of 8-Azido-ATP to the protein . This competition for binding sites suggests that both ATPγS and 8-Azido-ATP share structural features recognized by recA protein, providing insights into the nucleotide binding requirements of this DNA repair protein.

Adenylyl imidodiphosphate (AMP-PNP)

Relevance: AMP-PNP is a competitive inhibitor of 8-Azido-ATP binding to the recA protein . The ability of AMP-PNP to inhibit 8-Azido-ATP photolabeling suggests that they both interact with the ATP-binding site of recA protein, indicating that this site can accommodate variations in the β,γ-phosphate group structure.

8-N3-3'(2')-O-biotinyl-8-azidoadenosine 5'-triphosphate (8-N3-3'(2')-O-biotinyl-8-azido-ATP)

Relevance: Like 8-Azido-ATP, 8-N3-3'(2')-O-biotinyl-8-azido-ATP acts as a phosphate donor for phosphofructokinase-1 from Saccharomyces cerevisiae . While both lead to a comparable decrease in enzyme activity upon photolabeling, kinetic differences are observed. The biotin moiety in 8-N3-3'(2')-O-biotinyl-8-azido-ATP enables its use in affinity purification strategies, providing a means to isolate and study labeled proteins that might not be achievable with 8-Azido-ATP alone.

Diadenosine tetraphosphate (Ap4A) derivatives

Relevance: These bifunctional analogs were employed to investigate the spatial organization of nucleotide binding sites in phosphofructokinase-1 from Saccharomyces cerevisiae, similar to the use of 8-Azido-ATP for studying single nucleotide binding sites . The different cross-linking patterns observed with these Ap4A derivatives, compared to the single-site labeling of 8-Azido-ATP, provide valuable information about the proximity and potential interactions between nucleotide binding domains within the enzyme.

5'-p-Fluorosulfonylbenzoyladenosine (FSBA)

Relevance: Both FSBA and 8-Azido-ATP have been utilized to modify Bacillus subtilis glutamine synthetase, revealing insights into the enzyme's ATP-binding site . The use of both probes, each with distinct reactivity and binding preferences, helps to confirm and refine the mapping of the ATP-binding pocket and to understand the specific residues involved in nucleotide binding and enzyme function.

Guanosine 5'-triphosphate (GTP)

Relevance: While not as effective as ATP, GTP can partially protect Avena phytochrome from photoaffinity labeling by 8-Azido-ATP , suggesting some overlap in the binding preferences of the nucleotide binding site. This finding suggests a degree of promiscuity in the nucleotide binding site of Avena phytochrome, implying that it might accommodate other nucleotides like GTP with lower affinity compared to its preferred substrate, ATP.

Uridine 5'-triphosphate (UTP)

Relevance: UTP displays a weaker ability than ATP to protect against 8-Azido-ATP photolabeling of the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase . This difference in protection suggests a preference for adenine nucleotides over uridine nucleotides at the binding site. This finding highlights the specificity of the nucleotide binding site, indicating a stronger interaction with adenine-containing nucleotides like 8-Azido-ATP and ATP compared to pyrimidine nucleotides like UTP.

β,γ-bidentate chromium(III) complex of ATP (Cr(III)-ATP)

Relevance: Cr(III)-ATP, like 8-Azido-ATP, interacts with the sarcoplasmic reticulum Ca2+-ATPase . This interaction, along with its known ability to inhibit ATPase activity, indicates that Cr(III)-ATP occupies the nucleotide-binding site, mimicking the binding mode of ATP.

5-Azido-2′-deoxyuridine-5′-monophosphate (5-N3dUMP)

Relevance: 5-N3dUMP has been used alongside 8-Azido-ATP to characterize the active site environment of herpes simplex virus type 1 (HSV-1) thymidine kinase . By employing both analogs, researchers were able to probe different substrate binding pockets within the enzyme, illustrating the versatility of using multiple photoaffinity labels to investigate multi-substrate enzymes.

Overview

8-Azido-adenosine triphosphate is a modified nucleotide that serves as a photoreactive and fluorescent analog of adenosine triphosphate. This compound has garnered attention for its utility in biochemical research, particularly in studying enzyme interactions and protein binding sites. The azido group in this compound allows for specific labeling and cross-linking applications, making it valuable in various scientific fields.

Source

The compound was first synthesized in the late 1970s, with significant contributions from researchers such as Hans-Jochen Schäfer and colleagues, who detailed its synthesis and properties in Nucleic Acids Research . Subsequent studies have explored its applications in photolabeling and enzyme kinetics .

Classification

8-Azido-adenosine triphosphate is classified as a nucleotide analog, specifically an adenosine triphosphate derivative. Its unique structure allows it to function similarly to adenosine triphosphate while offering additional reactivity due to the azido group.

Synthesis Analysis

Methods

The synthesis of 8-azido-adenosine triphosphate typically involves the following methods:

  1. Chemical Modification: The starting material, adenosine triphosphate, undergoes chemical modification to introduce the azido group at the 8-position of the adenine moiety.
  2. Characterization Techniques: The synthesized compound is characterized using various analytical techniques, including:
    • Thin Layer Chromatography: To assess purity and identify the compound.
    • Infrared Spectroscopy: To confirm functional groups.
    • Proton Nuclear Magnetic Resonance Spectroscopy: For structural elucidation.
    • Ultraviolet Absorption Spectroscopy: To investigate electronic transitions.
    • Fluorescence Spectroscopy: To evaluate photophysical properties .

Technical Details

The synthesis typically results in a product with a high degree of purity (≥ 95%) and is often presented as a sodium salt solution for ease of use in biological applications .

Molecular Structure Analysis

Structure

The molecular formula of 8-azido-adenosine triphosphate is C10H15N8O13P3C_{10}H_{15}N_{8}O_{13}P_{3}, with a molecular weight of approximately 548.19 g/mol. The structure features an adenine base linked to a ribose sugar and three phosphate groups, with an azido group (-N₃) attached at the 8-position of the adenine ring.

Data

Spectroscopic properties include:

  • Maximum Absorption Wavelength: λ max at 281 nm
  • Molar Extinction Coefficient: ε = 13.3 L mmol1^{-1} cm1^{-1} at pH 7.5 .
Chemical Reactions Analysis

Reactions

8-Azido-adenosine triphosphate participates in various chemical reactions, primarily due to its photoreactive azido group. Upon exposure to ultraviolet light, it can undergo photolytic decomposition, leading to reactive intermediates that can form covalent bonds with nearby molecules.

Technical Details

In enzymatic assays, 8-azido-adenosine triphosphate can act as a substrate for ATP-dependent enzymes, albeit with reduced efficiency compared to adenosine triphosphate . The maximum velocity (Vmax) for ATP synthase using this analog is approximately 6% that of adenosine triphosphate .

Mechanism of Action

Process

The mechanism of action for 8-azido-adenosine triphosphate involves its incorporation into nucleic acids or binding to proteins via photoaffinity labeling. When irradiated with ultraviolet light, the azido group generates reactive species that can covalently bond to nearby amino acids in proteins or nucleotides in RNA.

Data

This property allows researchers to map binding sites on proteins or study the dynamics of RNA interactions in cellular processes . The ability to label proteins selectively facilitates investigations into enzyme mechanisms and protein-protein interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to slightly yellow solution.
  • Storage Conditions: Recommended storage at -20 °C with short-term exposure permissible at ambient temperatures.

Chemical Properties

Applications

Scientific Uses

8-Azido-adenosine triphosphate is utilized extensively in biochemical research for:

  • Photoaffinity Labeling: Identifying and characterizing protein binding sites.
  • RNA Crosslinking: Facilitating the study of RNA-protein interactions through click chemistry methodologies.
  • Enzyme Kinetics Studies: Serving as a substrate for ATP-dependent enzymes to understand their mechanisms and kinetics.
  • Fluorescent Imaging: Allowing visualization of biomolecules within cells when conjugated with fluorescent tags .

Properties

CAS Number

53696-59-6

Product Name

8-Azido-ATP

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H15N8O13P3

Molecular Weight

548.19 g/mol

InChI

InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1

InChI Key

PQISXOFEOCLOCT-UUOKFMHZSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

8-azido-ATP
8-azidoadenosine 5'-triphosphate
8-N(3)ATP
8-N3ATP
Mg8-N(3)ATP
Mg8-N3ATP
N3-ATP

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

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